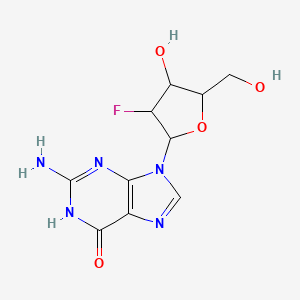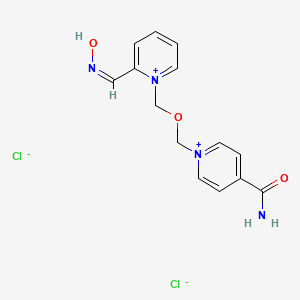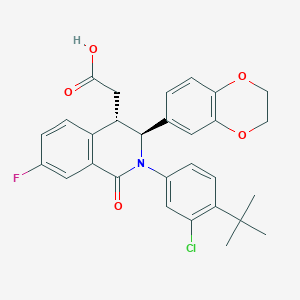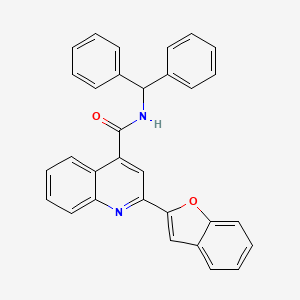
SIRT6 activator 12q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIRT6 activator 12q is a potent, selective, and orally active activator of the sirtuin 6 (SIRT6) enzyme. Sirtuins are a family of NAD±dependent protein deacylases that play a crucial role in regulating cellular processes such as DNA repair, metabolism, and aging. This compound has shown significant potential in inhibiting cell growth and migration, inducing apoptosis, and causing cell cycle arrest at the G2 phase .
Métodos De Preparación
The synthesis of SIRT6 activator 12q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product with high purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
SIRT6 activator 12q undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.
Aplicaciones Científicas De Investigación
SIRT6 activator 12q has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SIRT6.
Biology: Investigated for its role in regulating cellular processes such as DNA repair, metabolism, and aging.
Medicine: Explored for its potential therapeutic applications in treating cancer, metabolic disorders, and age-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SIRT6
Mecanismo De Acción
SIRT6 activator 12q exerts its effects by activating the SIRT6 enzyme, which in turn deacetylates specific lysine residues on target proteins. This activation leads to the regulation of various cellular processes, including DNA repair, metabolism, and stress resistance. The molecular targets and pathways involved include histone deacetylation and the modulation of gene expression .
Comparación Con Compuestos Similares
SIRT6 activator 12q is unique in its high selectivity and potency towards SIRT6 compared to other sirtuin activators. Similar compounds include:
MDL-800: Another SIRT6 activator, but with lower potency compared to this compound.
SRT1720: A SIRT1 activator with some activity towards SIRT6, but less selective.
Resveratrol: A natural compound that activates multiple sirtuins, including SIRT6, but with lower specificity
This compound stands out due to its high specificity and effectiveness in activating SIRT6, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H22N2O2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |
Clave InChI |
JNULQPRWYHVXHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)
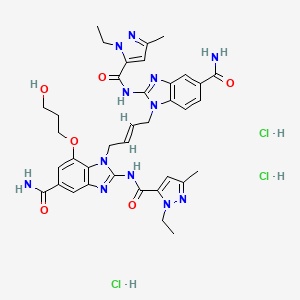

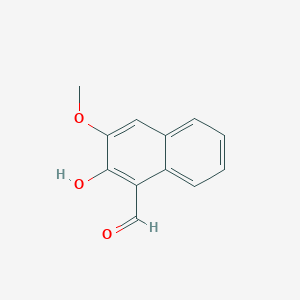
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)
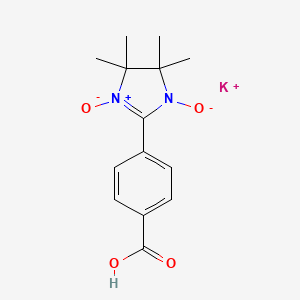
![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
